N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide
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Overview
Description
N-(4-Phenyl-6-(p-tolylamino)-1,3,5-triazin-2-yl)benzamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by its unique structure, which includes phenyl, p-tolylamino, and benzamide groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenyl-6-(p-tolylamino)-1,3,5-triazin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions.
Substitution Reactions: The phenyl and p-tolylamino groups are introduced through nucleophilic substitution reactions. This involves reacting the triazine core with phenylamine and p-toluidine in the presence of a suitable base.
Industrial Production Methods
Industrial production of N-(4-Phenyl-6-(p-tolylamino)-1,3,5-triazin-2-yl)benzamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenyl-6-(p-tolylamino)-1,3,5-triazin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazine ring are replaced by other groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions are conducted in the presence of bases or acids to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-Phenyl-6-(p-tolylamino)-1,3,5-triazin-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Phenyl-6-(p-tolylamino)-1,3,5-triazin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Phenyl-6-(m-tolylamino)-1,3,5-triazin-2-yl)benzamide: Similar structure but with a meta-tolylamino group instead of para.
N-(4-Phenyl-6-(p-anisylamino)-1,3,5-triazin-2-yl)benzamide: Contains a p-anisylamino group instead of p-tolylamino.
N-(4-Phenyl-6-(p-chloroanilino)-1,3,5-triazin-2-yl)benzamide: Features a p-chloroanilino group in place of p-tolylamino.
Uniqueness
N-(4-Phenyl-6-(p-tolylamino)-1,3,5-triazin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
59693-85-5 |
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Molecular Formula |
C23H19N5O |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-(4-methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide |
InChI |
InChI=1S/C23H19N5O/c1-16-12-14-19(15-13-16)24-22-25-20(17-8-4-2-5-9-17)26-23(28-22)27-21(29)18-10-6-3-7-11-18/h2-15H,1H3,(H2,24,25,26,27,28,29) |
InChI Key |
UZGQSNUQAGFZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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